N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide
Description
Properties
CAS No. |
3248-96-2 |
|---|---|
Molecular Formula |
C24H43N5O4S |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H43N5O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-34(32,33)29-22-18-20(23(30)27-25)17-21(19-22)24(31)28-26/h17-19,29H,2-16,25-26H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
QANDBGNMEQBBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Step 1: Sulfonamide Formation
The primary intermediate, N-(3,5-diaminophenyl)hexadecane-1-sulfonamide, can be synthesized via nucleophilic substitution between 3,5-diaminobenzoic acid and hexadecane-1-sulfonyl chloride.
Procedure (adapted from):
- Reagents : 3,5-diaminobenzoic acid, hexadecane-1-sulfonyl chloride, pyridine (base), dichloromethane (solvent).
- Conditions : Stir at 0–5°C for 2 hours, then room temperature overnight.
- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~85–90% (analogous) | |
| Reaction Time | 12–16 hours | |
| Solvent | Dichloromethane |
Step 2: Hydrazide Functionalization
The carboxylic acid groups of 3,5-diaminobenzoic acid are converted to hydrazides via a two-step esterification-hydrazinolysis sequence.
Substep 2a: Esterification
- Reagents : Thionyl chloride (SOCl₂), ethanol.
- Conditions : Reflux for 4–6 hours to form ethyl esters.
Substep 2b: Hydrazinolysis
- Reagents : Hydrazine hydrate (excess), ethanol.
- Conditions : Reflux for 8–12 hours to displace ethyl esters with hydrazine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Hydrazinolysis Yield | ~75–80% | |
| Temperature | 80–90°C |
Alternative Pathways
One-Pot Sulfonylation-Hydrazide Formation
Critical Analysis of Challenges
- Solubility Issues : The long hexadecane chain may hinder reactivity in polar solvents. Solutions include using DMF or THF.
- Hydrazine Handling : Hydrazine hydrate is toxic and requires strict temperature control.
- Byproduct Formation : Competing reactions (e.g., over-sulfonylation) necessitate stoichiometric precision.
Summary of Optimized Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Hexadecane-1-sulfonyl chloride, DCM, pyridine | 85% |
| Esterification | SOCl₂, ethanol, reflux | 90% |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 78% |
Validation and Characterization
- Spectroscopic Data : Expected IR peaks at 1650 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 497.703.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide serves as a versatile reagent in organic synthesis. It can be utilized as a building block for the development of more complex molecules. The hydrazinecarbonyl groups can participate in various reactions, such as:
- Formation of Hydrazones: These reactions are crucial for synthesizing various nitrogen-containing compounds.
- Coupling Reactions: The sulfonamide group allows for coupling with other functional groups, expanding its applicability in synthetic chemistry.
Biological Applications
The compound's hydrazinecarbonyl moieties exhibit reactivity towards biological targets, making it useful in biochemical studies:
- Anticancer Activity: Preliminary studies indicate that derivatives of sulfonamides can demonstrate significant anticancer properties. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines like HeLa and MCF-7, showing promising IC50 values .
- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment and other diseases. Compounds similar to this compound have shown selectivity against specific CA isoforms, indicating potential for drug development .
Material Science
In materials science, the compound can be explored for its potential to form polymers or coatings with specific properties due to its hydrophobic nature and functional groups:
- Specialty Chemicals Production: The sulfonamide group can impart unique chemical properties to materials used in coatings or adhesives.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. For example, one derivative showed an IC50 value of 0.5 µM against HCT-116 cells .
Case Study 2: Enzyme Inhibition
Research on new benzenesulfonamide derivatives highlighted their potential as inhibitors of carbonic anhydrase IX, showing IC50 values ranging from 10.93 nM to 25.06 nM. These findings suggest that similar structural motifs could be explored for therapeutic applications targeting enzyme inhibition .
Mechanism of Action
The mechanism of action of N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The hydrazinecarbonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Hydrazinecarbothioamides (Compounds [4–6] in )
These derivatives, such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides , share a sulfonamide backbone but differ in substituents:
Spectral Comparison :
| Property | Hydrazinecarbothioamides [4–6] | Target Compound (Inferred) |
|---|---|---|
| C=O Stretch (IR) | 1663–1682 cm⁻¹ | Likely similar (hydrazinecarbonyl) |
| C=S Stretch (IR) | 1243–1258 cm⁻¹ | Absent (no thioamide group) |
| NH Stretch (IR) | 3150–3319 cm⁻¹ | Expected broader (dual hydrazine groups) |
Triazole-Thiones (Compounds [7–9] in )
These compounds, like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , exhibit tautomerism (thione vs. thiol forms) but lack hydrazinecarbonyl groups.
- Key differences :
Reactivity Insight :
The absence of C=O bands in triazole-thiones (IR spectra) suggests that this compound’s hydrazinecarbonyl groups may enhance hydrogen-bonding capacity, influencing solubility or biological interactions.
Functional Group Analysis
Sulfonamide Group
Hydrazinecarbonyl vs. Hydroxamic Acids ()
Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) feature hydroxamic acid groups instead of hydrazinecarbonyl.
- Key differences :
Hazard and Stability Considerations
While safety data for this compound are unavailable, analogous sulfonamides (e.g., 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in ) suggest:
- Combustion hazards: Potential release of sulfur oxides, CO, and NOx .
- Stability : The hexadecane chain may reduce volatility compared to smaller aryl sulfonamides.
Biological Activity
N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNOS
- Molecular Weight : 497.694 g/mol
- Density : 1.15 g/cm³
- LogP : 7.4528 (indicating high lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazine moiety is known for its ability to form complexes with metal ions and may interact with enzymes or receptors involved in cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds containing hydrazine derivatives exhibit anticancer activity. For instance, hydrazone derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and the activation of apoptotic pathways .
Antimicrobial Activity
Hydrazine-based compounds have also been investigated for their antimicrobial properties. Research suggests that this compound may exhibit activity against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Case Studies
-
Anticancer Study :
A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives for their anticancer effects. Among these, this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound was noted to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) . -
Antimicrobial Evaluation :
In a study assessing the antimicrobial efficacy of various hydrazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Research Findings
| Property | Value |
|---|---|
| Molecular Weight | 497.694 g/mol |
| Density | 1.15 g/cm³ |
| LogP | 7.4528 |
| Anticancer Activity | Significant cytotoxicity |
| Antimicrobial Activity | Effective against bacteria |
Q & A
Q. What are the optimal synthetic routes for N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide?
A multi-step synthesis is recommended:
- Step 1: React 3,5-diaminobenzoic acid with hydrazine hydrate to form the bis-hydrazinecarbonyl intermediate.
- Step 2: Sulfonylation using hexadecane-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with triethylamine as a base .
- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product . Key challenges include controlling stoichiometry during hydrazine coupling and avoiding sulfonic acid byproducts.
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC-UV/MS : For purity assessment using ion-pair chromatography (e.g., sodium 1-decanesulfonate as an ion-pairing agent) .
- NMR (¹H/¹³C) : Confirm the hydrazinecarbonyl (-NH-NH-C=O) and sulfonamide (-SO₂-NR₂) moieties. Aromatic protons in the 3,5-substituted phenyl ring appear as distinct doublets .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and 1150–1200 cm⁻¹ (SO₂ asymmetric stretching) .
Q. How can solubility profiles guide solvent selection for in vitro assays?
- Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 4–9).
- Use dynamic light scattering (DLS) to detect aggregation in polar solvents.
- For low solubility, employ co-solvents (e.g., PEG-400) or lipid-based formulations .
Q. What purification strategies mitigate byproducts during synthesis?
- Recrystallization : Use ethanol/water mixtures to remove unreacted sulfonyl chloride.
- Ion-exchange chromatography : Separate anionic byproducts (e.g., sulfonic acids) using Dowex® resins .
- Monitor purity at each step via TLC (silica gel, UV visualization) .
Q. What safety protocols are critical for handling hydrazine derivatives?
- Use fume hoods, nitrile gloves, and sealed reaction vessels to avoid inhalation or dermal exposure.
- Store at -20°C in amber vials to prevent hydrazine decomposition .
- Neutralize waste with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties of the hydrazinecarbonyl group .
- Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental designs address discrepancies in reported bioactivity data?
- Standardized assays : Use identical cell lines (e.g., HEK-293) and passage numbers.
- Dose-response curves : Compare IC₅₀ values under controlled pH (7.4) and temperature (37°C).
- Meta-analysis : Cross-reference data with structurally similar sulfonamides (e.g., perfluorooctanesulfonamide derivatives) .
Q. How does the hexadecane chain influence membrane permeability?
- LogP calculations : Estimate hydrophobicity (ClogP ~8.2) using ChemDraw.
- Artificial membrane assays (PAMPA) : Measure passive diffusion across lipid bilayers.
- Cryo-EM : Visualize interactions with model lipid membranes (e.g., DOPC vesicles) .
Q. What degradation pathways occur under oxidative stress?
Q. How can NMR crystallography resolve polymorphic forms?
- Solid-state NMR (¹³C CP/MAS) : Detect hydrogen bonding between hydrazine groups.
- PXRD : Compare experimental patterns with simulated data (Mercury® software).
- Polymorph stability can impact dissolution rates in pharmacokinetic studies .
Methodological Notes
- Contradiction management : Conflicting bioactivity data may arise from assay variability (e.g., endpoint vs. kinetic measurements). Standardize protocols across labs .
- Advanced characterization : Pair HR-MS with isotopic labeling (e.g., ¹⁵N-hydrazine) to track metabolic fate .
- Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing, given structural similarities to persistent perfluoroalkyl sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
